5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMIQBZTUQKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357729 | |
| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-00-5 | |
| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation and Cyclization
A widely reported approach involves the alkylation of o-hydroxyacetophenone derivatives followed by cyclization. This method leverages the reactivity of phenolic hydroxyl groups to form the benzofuran core. For instance, a patent (CN105461552A) describes a three-step process:
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Salification : Methyl carbonate reacts with sodium hydride in toluene under reflux, followed by the addition of 5-chloro-1-indanone over 1.5–3 hours.
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Acidification : The intermediate is treated with concentrated hydrochloric acid and ice, yielding a toluene-soluble compound after extraction and washing.
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Oxidation : The intermediate is oxidized using hydrogen phosphide cumene and cinchonine in toluene at 40–45°C for 12 hours, achieving a solid product.
Key parameters include a toluene-to-5-chloro-1-indanone mass ratio of 5–7:1 and precise temperature control during oxidation to minimize side reactions.
Acid-Catalyzed Cyclization
Another route involves acid-catalyzed cyclization of substituted phenols. For example, 3-methyl-5-chlorosalicylaldehyde undergoes condensation with ethyl acetoacetate in the presence of sulfuric acid, forming the benzofuran ring. This method typically requires prolonged reaction times (6–8 hours) but achieves yields exceeding 85%.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technique for accelerating reactions. A study demonstrated the conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids via a Perkin rearrangement under microwave conditions:
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Reagents : Ethanol, sodium hydroxide.
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Conditions : 300W irradiation at 79°C for 5 minutes.
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Yield : 95–99% for derivatives including 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
This method reduces reaction times from hours to minutes while maintaining high purity, as confirmed by HPLC and NMR.
Reaction Optimization
Critical factors influencing synthesis efficiency include:
Analytical Techniques
Structural Validation
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X-ray Crystallography : Confirms planarity of the benzofuran core and hydrogen bonding patterns (O–H⋯O interactions).
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Spectroscopy : ESI-MS (m/z = 381.1 [M+H]⁺) and H NMR (δ 2.60 ppm for methyl groups) verify molecular identity.
Purity Assessment
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HPLC : Retention times and peak integration ensure >98% purity.
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Column Chromatography : Ethyl acetate/hexane gradients remove impurities.
Case Studies
Chemical Reactions Analysis
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid typically involves cyclization reactions starting from o-hydroxyacetophenones under basic conditions. Various methods can yield this compound, including etherification and dehydrative cyclization processes. The compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties.
Biological Activities
Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown that compounds derived from this benzofuran structure can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound is being investigated for its anticancer properties. Derivatives of benzofuran have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For instance, certain derivatives have been reported to target specific pathways involved in cancer cell proliferation .
Anti-inflammatory Effects
Inhibition of the 5-lipoxygenase enzyme system by benzofuran derivatives has been linked to anti-inflammatory effects. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic reactions. Compounds that inhibit this pathway may be beneficial in treating conditions such as asthma and other inflammatory diseases .
Industrial Applications
Material Science
this compound is also explored for its potential use in developing new materials. Its unique chemical structure allows for modifications that can lead to materials with tailored properties suitable for applications in polymers and dyes.
Pharmaceutical Development
The compound's derivatives are being researched for their potential use in pharmaceuticals aimed at treating infections and chronic diseases. The ability to modify the benzofuran structure opens avenues for creating novel therapeutic agents with enhanced efficacy and reduced side effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. Results showed significant inhibition against a range of pathogens, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In vitro studies demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting a promising avenue for cancer treatment research .
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The specific molecular targets and pathways depend on the particular derivative and its intended application.
Comparison with Similar Compounds
Halogen-Substituted Analogues
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1094288-67-1) replaces the 5-chloro substituent with bromine and introduces an additional chlorine at the 7-position. However, steric hindrance from bromine may reduce solubility compared to the parent compound .
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3) substitutes fluorine at the 6-position. Fluorine’s electronegativity improves metabolic stability and influences electronic distribution, which could enhance interactions with target enzymes or receptors .
Ester Derivatives
2-Methoxyethyl esters (e.g., 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate) replace the carboxylic acid with ester groups, increasing lipophilicity and bioavailability. These derivatives are synthesized via alkylation of the parent acid, as demonstrated in and . The esterification reduces hydrogen-bonding capacity but improves membrane permeability, making them suitable for prodrug strategies .
Sulfonyl and Sulfinyl Derivatives
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran (C₁₅H₁₁ClO₃S) introduces a sulfonyl group at the 3-position, significantly altering electronic properties and molecular planarity. Crystal structure analyses reveal dihedral angles of ~78° between the benzofuran core and phenylsulfonyl group, reducing π-π stacking efficiency but enhancing dipole interactions. Such modifications are linked to improved antibacterial and antifungal activities .
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran features a sulfinyl group, which introduces chirality and modulates redox properties. This derivative’s synthesis involves oxidation of the corresponding sulfanyl precursor, highlighting the parent compound’s role in generating redox-active analogues .
Functionalized Carboxamide Derivatives
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS 880788-24-9) replaces the carboxylic acid with a carboxamide group, introducing hydrogen-bond donors/acceptors. This modification enhances target specificity, particularly in enzyme inhibition, as seen in Mcl1 inhibitor development .
Structural and Pharmacological Implications
Physicochemical Properties
- Polarity : Carboxylic acid derivatives exhibit higher polarity (logP ~2–3) compared to esters (logP ~3–4) or sulfonyl derivatives (logP ~4–5).
- Crystal Packing: Sulfonyl and sulfinyl groups induce non-planar conformations (dihedral angles >75°), reducing crystallinity but improving solubility in organic solvents .
Data Table: Key Analogues and Properties
Biological Activity
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (C10H7ClO3) is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a benzofuran core with a chlorine atom at the 5-position and a carboxylic acid functional group at the 2-position. This unique configuration contributes to its reactivity and biological activity, making it an interesting candidate for medicinal chemistry.
Biological Activities
Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives with methyl substitutions at the C–3 position have shown increased antiproliferative effects against various cancer cell lines, including A549 lung adenocarcinoma cells .
- Enzyme Inhibition : The compound may act as an inhibitor of the 5-lipoxygenase enzyme system, which is involved in the biosynthesis of leukotrienes. Inhibition of this pathway can mitigate inflammatory responses associated with conditions like asthma and allergic reactions .
- Antimicrobial Properties : Some studies have reported antimicrobial activities against Gram-positive and Gram-negative bacteria. The presence of halogen and carboxyl groups enhances its interaction with bacterial targets, potentially leading to effective antimicrobial action .
The biological effects of this compound are mediated through several mechanisms:
- Cell Signaling Modulation : The compound may influence various signaling pathways within cells, affecting processes such as apoptosis and proliferation. Studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cells through caspase activation .
- Interaction with Biological Targets : Benzofurans often interact with specific receptors or enzymes, altering cellular functions. For example, molecular docking studies indicate potential binding interactions with tubulin, which could inhibit tubulin polymerization and disrupt cancer cell division .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their potential applications:
Q & A
Q. What are the standard synthetic routes for 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid, and what are the critical reaction conditions?
The synthesis typically involves alkylation or ester hydrolysis. For example:
- Alkylation : Reacting 5-chloro-3-methylbenzofuran-2-carboxylic acid with brominated ethers (e.g., 1-(2-bromoethoxy)naphthalene) under basic conditions yields derivatives via nucleophilic substitution. Reaction purity (>98%) is confirmed by HPLC and mass spectrometry .
- Ester Hydrolysis : Ethyl ester precursors (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) are hydrolyzed using KOH in methanol/water. The product is isolated via acidification and column chromatography (ethyl acetate) .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction confirms planarity of the benzofuran core and intermolecular hydrogen bonding (e.g., O–H⋯O interactions forming centrosymmetric dimers). Mean deviation from planarity is ≤0.005 Å .
- Spectroscopy : ESI-MS (m/z = 381.1 [M+H]⁺) and HPLC retention times verify molecular weight and purity .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Ethyl acetate or hexane/ethyl acetate (1:1) gradients remove unreacted starting materials and byproducts .
- Solvent Recrystallization : Slow evaporation of benzene or tetrahydrofuran solutions yields high-purity crystals for structural studies .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically studied for this compound?
- Comparative Synthesis : Introduce substituents (e.g., sulfonyl, methyl, or halogen groups) at the 3-position and assess changes in pharmacological properties (e.g., antimicrobial or antitumor activity) .
- Crystallographic Analysis : Correlate substituent electronic effects (e.g., electron-withdrawing Cl) with molecular packing and hydrogen-bonding networks .
Q. How should researchers address low yields in alkylation or hydrolysis steps?
- Optimization of Reaction Conditions :
- Temperature : Refluxing in methanol/water for hydrolysis ensures complete ester conversion .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted esters or decomposition intermediates) and adjust stoichiometry .
Q. What methodologies resolve contradictions in crystallographic data across derivatives?
- Torsion Angle Analysis : Compare dihedral angles between benzofuran and substituent planes (e.g., sulfonyl or methyl groups) to identify steric or electronic deviations .
- Hydrogen-Bonding Networks : Map intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π) to explain variations in melting points or solubility .
Methodological Notes
- Synthetic Reproducibility : Document reaction times, solvent grades, and drying agents (e.g., MgSO₄ vs. Na₂SO₄) to minimize variability .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with computational models (DFT) to confirm geometric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
